molecular formula C9H14O5 B1588201 (Z)-4-ethoxy-4-oxobut-2-enoic acid;methoxyethene CAS No. 25087-06-3

(Z)-4-ethoxy-4-oxobut-2-enoic acid;methoxyethene

Cat. No.: B1588201
CAS No.: 25087-06-3
M. Wt: 202.2 g/mol
InChI Key: UVHQXWILFGUDTA-LNKPDPKZSA-N
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Description

Properties

IUPAC Name

(Z)-4-ethoxy-4-oxobut-2-enoic acid;methoxyethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4.C3H6O/c1-2-10-6(9)4-3-5(7)8;1-3-4-2/h3-4H,2H2,1H3,(H,7,8);3H,1H2,2H3/b4-3-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHQXWILFGUDTA-LNKPDPKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)O.COC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\C(=O)O.COC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25087-06-3
Record name Methyl vinyl ether-monoethyl maleate copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25087-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25087-06-3
Record name Gantrez ES 225
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenedioic acid (2Z)-, 1-ethyl ester, polymer with methoxyethene
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl Ester of PVM/MA Copolymer
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-ethoxy-4-oxobut-2-enoic acid;methoxyethene typically involves the esterification of (Z)-but-2-enedioic acid with methoxyethene. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The raw materials are continuously fed into the reactor, and the product is continuously removed, ensuring a steady production rate.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-ethoxy-4-oxobut-2-enoic acid;methoxyethene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of alcohols.

Scientific Research Applications

(Z)-4-ethoxy-4-oxobut-2-enoic acid;methoxyethene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-4-ethoxy-4-oxobut-2-enoic acid;methoxyethene involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in these reactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

(Z)-4-Ethoxy-4-oxobut-2-enoic Acid

This compound (CAS 2459-05-4) is a monoethyl ester of maleic acid, characterized by a Z-configuration at the double bond. It is also known as ethyl hydrogen maleate or monoethyl maleate . Structurally, it features an ethoxy group at position 4 and a carboxylic acid group at position 2 of a but-2-enoic acid backbone. Its E-isomer, monoethyl fumarate, is a related compound with distinct physicochemical properties due to the trans configuration .

Methoxyethene (Methyl Vinyl Ether)

Methoxyethene (CAS 107-25-5) is a simple vinyl ether with the formula CH₂=CHOCH₃. It is highly reactive due to the electron-rich double bond, making it valuable in polymerization and as a precursor in Diels-Alder reactions .

Comparison with Structurally Similar Compounds

Table 1: Comparison of (Z)-4-Ethoxy-4-oxobut-2-enoic Acid with Analogous Esters

Property (Z)-4-Ethoxy-4-oxobut-2-enoic Acid (E)-4-Ethoxy-4-oxobut-2-enoic Acid (Monoethyl Fumarate) (Z)-4-Methoxy-4-oxobut-2-enoic Acid
Molecular Formula C₆H₈O₄ C₆H₈O₄ C₅H₆O₄
Molecular Weight 144.13 g/mol 144.13 g/mol 130.10 g/mol
Configuration Z (cis) E (trans) Z (cis)
Melting Point Not reported ~45–50°C Not reported
Stability Less stable (prone to isomerization) More thermally stable Similar to Z-ethoxy analog
Applications Polymer intermediates Pharmaceuticals, preservatives Research intermediate

Key Observations :

  • The Z/E isomerism significantly impacts stability and applications. The E-isomer (fumarate) is preferred in pharmaceuticals due to higher stability .

Table 2: Comparison of Methoxyethene with Other Vinyl Ethers

Property Methoxyethene Ethoxyethene Vinyl Acetate
Molecular Formula C₃H₆O C₄H₈O C₄H₆O₂
Boiling Point 6°C 35°C 72°C
Reactivity High (prone to polymerization) Moderate Low (stabilized by acetate group)
Applications Adhesives, synthetic chemistry Solvents, plasticizers Polyvinyl acetate production

Key Observations :

  • Methoxyethene’s low boiling point and high reactivity make it suitable for low-temperature polymerization .
  • Ethoxyethene’s larger alkoxy group increases steric hindrance, reducing reactivity compared to methoxyethene.

Spectral Data

  • (Z)-4-Ethoxy-4-oxobut-2-enoic Acid: ¹H-NMR: Expected signals at δ 6.3–6.5 ppm (olefinic protons), δ 4.1–4.3 ppm (ethoxy CH₂), and δ 12.5 ppm (carboxylic acid proton) . IR: Strong C=O stretches at ~1700–1750 cm⁻¹ (ester and acid groups) .
  • Methoxyethene :
    • ¹H-NMR : δ 4.0 ppm (OCH₃), δ 4.5–5.0 ppm (vinyl protons) .

Biological Activity

Overview of (Z)-4-ethoxy-4-oxobut-2-enoic acid; methoxyethene

(Z)-4-ethoxy-4-oxobut-2-enoic acid, often referred to in the context of its derivatives and related compounds, is a member of the α,β-unsaturated carbonyl compounds. These compounds are significant in medicinal chemistry due to their ability to undergo various chemical reactions that can lead to biologically active molecules.

The biological activity of (Z)-4-ethoxy-4-oxobut-2-enoic acid is primarily attributed to its electrophilic nature, allowing it to interact with nucleophiles in biological systems. This interaction can lead to various biological effects, including:

  • Enzyme Inhibition : Compounds like (Z)-4-ethoxy-4-oxobut-2-enoic acid can act as inhibitors for specific enzymes, particularly those involved in metabolic pathways. For instance, they may inhibit enzymes such as kinases or monooxygenases, which play critical roles in signal transduction and metabolic regulation.
  • Antioxidant Activity : Some studies suggest that derivatives of 4-oxobutenoic acids exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Certain analogs have shown potential antimicrobial activity against various bacterial strains, making them candidates for further development in antibiotic therapies.

Case Studies

  • Kynurenine 3-Monooxygenase Inhibition : Research has indicated that compounds similar to (Z)-4-ethoxy-4-oxobut-2-enoic acid may inhibit kynurenine 3-monooxygenase (KMO), an enzyme involved in the metabolism of tryptophan. Inhibition of KMO has implications for neuroprotection and the treatment of mood disorders .
  • Synthesis and Reactivity : A study explored the reactivity of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid towards carbon and nitrogen nucleophiles, showcasing the potential for synthesizing novel biologically active compounds from this class .

Data Table: Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits kynurenine 3-monooxygenase
Antioxidant ActivityExhibits protective effects against oxidative stressGeneral Knowledge
AntimicrobialPotential activity against specific bacterial strainsGeneral Knowledge

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-4-ethoxy-4-oxobut-2-enoic acid;methoxyethene
Reactant of Route 2
Reactant of Route 2
(Z)-4-ethoxy-4-oxobut-2-enoic acid;methoxyethene

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